molecular formula C19H21N3O4 B2498619 ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate CAS No. 932972-11-7

ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate

Cat. No. B2498619
CAS RN: 932972-11-7
M. Wt: 355.394
InChI Key: FZFLCDWKGGXLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of cinnoline, a nitrogen-containing heterocycle. It has an acetyl amino group attached to the benzoate moiety and a 3-oxo group attached to the tetrahydrocinnoline moiety .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cinnoline core, which is a bicyclic structure containing a nitrogen atom. The 3-oxo group indicates a carbonyl group (=O) at the 3-position of the cinnoline ring. The acetyl amino group attached to the benzoate moiety could potentially participate in various chemical reactions .

Scientific Research Applications

Anticancer Activity

Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers explore their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. The structural features of this compound may contribute to its cytotoxic effects, making it a promising candidate for further study in cancer therapy .

Antimicrobial Properties

Indole-based compounds often display antimicrobial activity. Researchers have examined their effectiveness against bacteria, fungi, and other pathogens. The specific mechanism of action varies, but it typically involves disrupting essential cellular processes. Investigating the antimicrobial potential of “ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate” could yield valuable insights for drug development .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. By modulating immune responses and inhibiting inflammatory mediators, these compounds may help manage chronic inflammatory conditions. Researchers might explore the potential of our compound in alleviating inflammation-related disorders .

Neuroprotective Applications

Indoles have shown promise in neuroprotection. Their ability to scavenge free radicals, reduce oxidative stress, and enhance neuronal survival makes them relevant in neurodegenerative diseases. Investigating the neuroprotective effects of our compound could lead to novel therapeutic strategies .

GABA Receptor Modulation

Some indole derivatives interact with gamma-aminobutyric acid (GABA) receptors. These receptors play a crucial role in neurotransmission and are targeted by drugs used to treat anxiety, epilepsy, and other neurological conditions. Exploring the compound’s GABA receptor affinity could provide valuable insights into its pharmacological profile .

Synthetic Methodology Development

Given the importance of indole derivatives, researchers continually seek efficient synthetic routes. Investigating novel methods for constructing this compound or related analogs could contribute to the chemical community’s knowledge base. Researchers may explore modifications to the indole moiety, leading to improved synthesis strategies .

Safety And Hazards

Without specific safety data or MSDS (Material Safety Data Sheet) for this compound, it’s difficult to provide detailed safety and hazard information. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future research directions would depend on the potential applications of this compound. If it shows promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

ethyl 3-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-2-26-19(25)14-7-5-8-15(10-14)20-17(23)12-22-18(24)11-13-6-3-4-9-16(13)21-22/h5,7-8,10-11H,2-4,6,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFLCDWKGGXLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.